molecular formula C10H17NO4 B8497220 Ethyl 2-(butoxyimino)-3-oxobutanoate CAS No. 68401-32-1

Ethyl 2-(butoxyimino)-3-oxobutanoate

Cat. No.: B8497220
CAS No.: 68401-32-1
M. Wt: 215.25 g/mol
InChI Key: JUGFLYSTUIIKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(butoxyimino)-3-oxobutanoate is an oxobutanoate derivative characterized by a butoxyimino (-ON=C-OCH₂CH₂CH₂CH₃) substituent at the C2 position and a ketone group at C2. The compound’s core structure, shared with derivatives like ethyl 2-(methoxyimino)-3-oxobutanoate (C₇H₁₁NO₄) and ethyl 2-[(benzyloxy)imino]-3-oxobutanoate (C₁₃H₁₅NO₄) , suggests roles in organic synthesis and bioactive molecule development.

Properties

CAS No.

68401-32-1

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-butoxyimino-3-oxobutanoate

InChI

InChI=1S/C10H17NO4/c1-4-6-7-15-11-9(8(3)12)10(13)14-5-2/h4-7H2,1-3H3

InChI Key

JUGFLYSTUIIKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCON=C(C(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the imino group significantly influences solubility, stability, and reactivity:

Compound Substituent Molecular Formula Key Properties
Ethyl 2-(methoxyimino)-3-oxobutanoate -OCH₃ C₇H₁₁NO₄ Soluble in organic solvents; moderate stability
Ethyl 2-ethoxyimino-3-oxobutyrate -OCH₂CH₃ C₈H₁₃NO₄ Higher lipophilicity than methoxy analog; used in enantioselective reductions
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate -OCH₂C₆H₅ C₁₃H₁₅NO₄ Bulky aromatic group; increased steric hindrance; irritant (Hazard Class)
Ethyl 2-(butoxyimino)-3-oxobutanoate (Target) -OCH₂CH₂CH₂CH₃ C₁₀H₁₇NO₄ (predicted) Expected higher lipophilicity and lower volatility than smaller alkoxy analogs

Key Observations :

  • Lipophilicity : Increases with substituent size (methoxy < ethoxy < butoxy < benzyloxy), impacting bioavailability and membrane permeability in biological systems.
  • Steric Effects : Larger groups (e.g., benzyloxy) reduce reactivity in condensation reactions, as seen in lower yields for bulky analogs (e.g., 37.2–83.8% in ).

Structural and Crystallographic Insights

  • Planarity: Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate adopts a keto-hydrazo tautomeric form with near-planar geometry (interplanar angle: 1.49°) .
  • Tautomerism: The butoxyimino group may stabilize the keto form due to steric effects, altering reactivity in nucleophilic additions .

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